[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
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Overview
Description
The compound [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a hydrazone linkage, which is known for its versatility in forming stable complexes and its utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate typically involves the following steps:
Formation of the Hydrazone Linkage: The initial step involves the reaction of with to form the corresponding hydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions.
Condensation Reaction: The hydrazide is then reacted with in the presence of an acid catalyst, such as acetic acid, to form the hydrazone linkage. The reaction is typically performed at room temperature and monitored using thin-layer chromatography (TLC).
Final Coupling: The final step involves the coupling of the hydrazone intermediate with under basic conditions, such as using sodium hydroxide in ethanol, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone linkage to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is used as a precursor for the synthesis of various heterocyclic compounds. Its hydrazone linkage makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving hydrazone linkages. It may also serve as a model compound for studying the behavior of similar hydrazone-containing molecules in biological systems.
Medicine
Medically, this compound has potential applications as an anti-inflammatory or anti-cancer agent due to its ability to interact with biological targets through its hydrazone linkage. Further research is needed to fully understand its therapeutic potential.
Industry
Industrially, This compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate involves its interaction with molecular targets through its hydrazone linkage. This linkage can form stable complexes with metal ions or interact with biological macromolecules, potentially inhibiting enzymes or altering cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
- [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate
Uniqueness
Compared to similar compounds, [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H26N2O5 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C26H26N2O5/c1-3-19-5-11-23(12-6-19)32-18-25(29)28-27-17-20-7-13-24(14-8-20)33-26(30)21-9-15-22(16-10-21)31-4-2/h5-17H,3-4,18H2,1-2H3,(H,28,29)/b27-17+ |
InChI Key |
BSQBGGVIHGHMMJ-WPWMEQJKSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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